N-乙酰甲状腺素

描述

N-Acetylthyroxine is an acetylated derivative of L-thyroxine . It only weakly binds to thyroxine-binding globulin (TBG) in isolated human serum with a relative binding affinity of 25 compared with L-thyroxine . N-Acetylthyroxine is also a potential impurity in commercial preparations of L-thyroxine .

Synthesis Analysis

The most obvious method of synthesis, the direct condensation of a carboxylic acid and amine, is energetically unfavorable. The chemical amide synthesis often requires a two-step sequence involving activated carboxylic acid ester, which then undergoes aminolysis . A specific synthesis procedure involves taking 2.0g of N-Acetyl tyrosine ethyl ester in a 250 mL round bottom flask and adding 100 mL of 70% aqueous ethyl amine .

Molecular Structure Analysis

N-Acetylthyroxine has a molecular formula of C17H13I4NO5 . The molecule contains a total of 41 bonds, including 28 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .

Chemical Reactions Analysis

N-Acetylthyroxine contains a total of 40 atoms; 13 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, and 4 Iodine atoms .

Physical And Chemical Properties Analysis

N-Acetylthyroxine has an average mass of 818.907 Da and a monoisotopic mass of 818.697205 Da . It is a solid substance with solubility in DMF: 14 mg/mL, DMSO: 25 mg/mL, Ethanol: 20 mg/mL, and PBS (pH 7.2): 0.2 mg/mL .

科学研究应用

Mitohormesis Triggering Factor

- Scientific Field : Molecular Biology

- Application Summary : N-acetyl-L-tyrosine (NAT) functions as an intrinsic triggering factor of mitohormesis in stressed animals . Mitohormesis is a cytoprotective response triggered by low levels of reactive oxygen species (ROS) released by mitochondria under stress conditions .

- Methods of Application : NAT is present in the blood or hemolymph of healthy animals, and its concentrations increase in response to heat stress . Pretreatment with NAT significantly increases the stress tolerance of tested insects and mice .

- Results or Outcomes : Analyses using larvae and Drosophila cultured cells demonstrate that the hormetic effects are triggered by transient NAT-induced perturbation of mitochondria, which causes a small increase in ROS production and leads to sequential retrograde responses .

Potential Inhibitor of SARS-CoV-2 Proteases

- Scientific Field : Virology and Drug Discovery

- Application Summary : N-acetyl tyrosine has been explored as a potential inhibitor of SARS-CoV-2 3-chymotrypsin-like proteases (3CLpro) and nonstructural protein 16 (NSP16) .

- Methods of Application : The potential of N-acetyl tyrosine to inhibit these proteins was explored using docking studies, molecular dynamics simulations, and density functional theory .

- Results or Outcomes : N-acetyl tyrosine showed substantial inhibitory activity, and it is recommended to investigate them further in order to explore their application for the treatment of COVID-19 or any other coronaviruses in the future .

Enhancing Working Memory

- Scientific Field : Neuroscience

- Application Summary : Tyrosine supplementation, including N-acetyl-L-tyrosine, appears to help enhance working memory .

- Methods of Application : This involves oral supplementation of N-acetyl-L-tyrosine .

- Results or Outcomes : Improved working memory performance has been documented following tyrosine supplementation .

Cognitive Stress Relief

- Scientific Field : Neuroscience

- Application Summary : NALT produces the catecholamine-triad of neurotransmitters dopamine, norepinephrine and epinephrine, which can help alleviate cognitive stress .

- Methods of Application : This involves oral supplementation of NALT .

- Results or Outcomes : Improved cognitive function under stress has been documented following NALT supplementation .

Treatment for Attention Deficit Disorder (ADHD)

- Scientific Field : Psychiatry

- Application Summary : NALT can be an effective treatment for ADHD symptoms .

- Methods of Application : This involves oral supplementation of NALT .

- Results or Outcomes : Improved executive function in those with ADHD has been documented following NALT supplementation .

Treatment for Phenylketonuria (PKU)

- Scientific Field : Medical Genetics

- Application Summary : Tyrosine, including N-acetyl-L-tyrosine, is used in protein supplements for an inherited disorder called phenylketonuria (PKU) .

- Methods of Application : This involves oral supplementation of NALT .

- Results or Outcomes : Improved health outcomes in individuals with PKU have been documented following tyrosine supplementation .

Boosting Libido

- Scientific Field : Sexual Health

- Application Summary : NALT can help boost libido .

- Methods of Application : This involves oral supplementation of NALT .

- Results or Outcomes : Improved sexual desire has been documented following NALT supplementation .

Improving Mood and Offering Anti-depressant Effects

- Scientific Field : Psychiatry

- Application Summary : NALT can help improve mood and offers anti-depressant effects .

- Methods of Application : This involves oral supplementation of NALT .

- Results or Outcomes : Improved mood and reduced depressive symptoms have been documented following NALT supplementation .

Enhancing Cognitive Performance in Sleep-Deprived State

- Scientific Field : Sleep Medicine

- Application Summary : NALT can help improve cognitive performance even in a sleep-deprived state .

- Methods of Application : This involves oral supplementation of NALT .

- Results or Outcomes : Improved cognitive function in sleep-deprived individuals has been documented following NALT supplementation .

属性

IUPAC Name |

(2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13I4NO5/c1-7(23)22-14(17(25)26)4-8-2-12(20)16(13(21)3-8)27-9-5-10(18)15(24)11(19)6-9/h2-3,5-6,14,24H,4H2,1H3,(H,22,23)(H,25,26)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERGVJCCFAPEMR-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13I4NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

818.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetylthyroxine | |

CAS RN |

26041-51-0 | |

| Record name | N-Acetylthyroxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026041510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYLTHYROXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G10YJB626N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

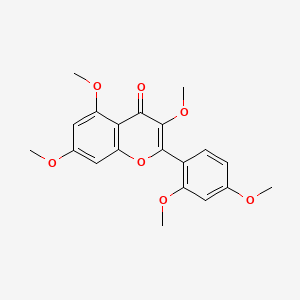

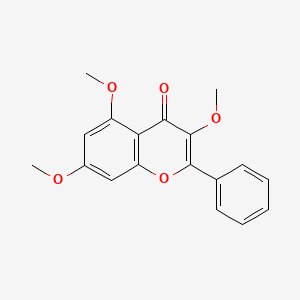

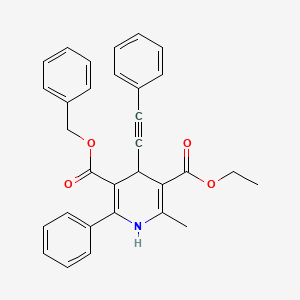

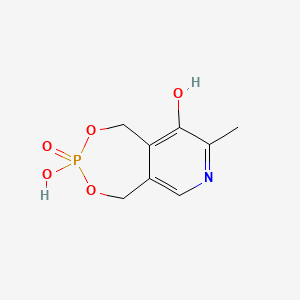

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide](/img/structure/B1676831.png)

![N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide](/img/structure/B1676832.png)

![azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B1676834.png)

![[2-[(2-Chloro-6-methylaminopurin-9-yl)methyl]-3-phosphonooxypropyl] dihydrogen phosphate](/img/structure/B1676835.png)

![[2-[(2-Chloro-6-methylaminopurin-9-yl)methyl]-3-phosphonopropyl]phosphonic acid](/img/structure/B1676836.png)

![[(1r,2s,4s,5s)-4-[2-Iodo-6-(Methylamino)-9h-Purin-9-Yl]-2-(Phosphonooxy)bicyclo[3.1.0]hex-1-Yl]methyl Dihydrogen Phosphate](/img/structure/B1676837.png)

![1-Isothiocyanato-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B1676838.png)

![1,4-Di[3-(3-isothiocyanatophenyl)thioureido]butane](/img/structure/B1676839.png)

![[(2Z)-2-[(4-chloro-3-nitrophenyl)hydrazinylidene]-4-formyl-6-methyl-5-oxopyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B1676840.png)